molecular formula C11H12N2 B2601166 3-Cyclobutyl-1H-indazole CAS No. 1415715-80-8

3-Cyclobutyl-1H-indazole

Cat. No.: B2601166
CAS No.: 1415715-80-8
M. Wt: 172.231
InChI Key: SMVZQNSTJYSVGK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1H-indazole (CAS 1415715-80-8) is a high-purity, nitrogen-containing heterocyclic compound offered as a white or off-white crystalline powder. It serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. The indazole core is a key structural motif in numerous pharmacologically active compounds and several FDA-approved drugs, such as the anticancer agents Niraparib and Pazopanib, due to its wide spectrum of potential biological activities . The incorporation of a cyclobutyl ring at the 3-position is a strategic modification in drug design. The cyclobutane ring introduces significant conformational restriction, which can reduce the entropic penalty upon binding to a biological target and potentially lead to higher affinity and selectivity . Furthermore, the cyclobutyl group can act as a saturated bioisostere for aromatic rings, which may improve aqueous solubility and lower melting points, thereby enhancing overall drug-like properties . It can also be utilized to fill specific hydrophobic pockets in enzyme binding sites or to shield metabolically labile positions, improving metabolic stability . This compound is primarily valued as a critical synthetic intermediate for developing novel therapeutic agents, particularly in oncology and inflammation. It is supplied with a minimum purity of 95% and requires storage in a cool, dry area, protected from light. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVZQNSTJYSVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclobutyl 1h Indazole and Analogous 1h Indazole Systems

Strategies for the Construction of the 1H-Indazole Ring System

A variety of synthetic strategies have been developed for the construction of the 1H-indazole core, ranging from classical condensation reactions to modern transition-metal-catalyzed cyclizations. These methods provide access to a wide array of substituted indazoles, which can serve as precursors for further functionalization.

Metal-Catalyzed Cyclization Approaches: Focus on Transition Metal Catalysis (e.g., Rh(III), Cu(II), Pd)

Transition-metal catalysis has emerged as a powerful tool for the synthesis of 1H-indazoles, offering high efficiency and functional group tolerance.

Rhodium(III)-catalyzed C-H activation and annulation of aldehyde phenylhydrazones represents a straightforward approach to functionalized 1H-indazoles. This method involves a double C-H activation and C-H/C-H cross-coupling, leading to the formation of the indazole ring in moderate to high yields. Synergistic rhodium/copper catalysis has also been employed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes via C-H activation and subsequent C-N/N-N bond formation. This redox-neutral process demonstrates good functional group compatibility.

Copper-catalyzed methods are also prevalent in 1H-indazole synthesis. Cu(OAc)₂-mediated N-N bond formation from ketimines, generated from o-aminobenzonitriles and organometallic reagents, provides an efficient route to 1H-indazoles using oxygen as the oxidant. Intramolecular Ullmann-type reactions, catalyzed by copper, have been utilized in scalable syntheses of functionalized 1H-indazoles.

Palladium-catalyzed reactions, particularly intramolecular C-H amination of aminohydrazones, have been reported for the synthesis of 1H-indazoles without the need for an external ligand.

C-H Amination Reactions for 1H-Indazole Formation

Intramolecular C-H amination reactions provide a direct and atom-economical pathway to the 1H-indazole core. Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be an effective method for constructing a variety of 3-substituted 1H-indazoles. This process is believed to proceed through a single electron transfer (SET) mechanism.

Furthermore, copper-promoted oxidative intramolecular C-H amination of hydrazones, utilizing a tracelessly cleavable directing group, offers a facile and efficient synthesis of 1H-indazoles under mild conditions. Iron(III) bromide in the presence of oxygen has also been used to mediate the intramolecular C-H amination of hydrazones to yield 1H-indazoles.

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful strategy for the construction of five-membered heterocyclic rings, including the pyrazole (B372694) ring of the indazole system. The reaction of in situ generated nitrile imines with benzyne (B1209423) affords N(1)-C(3) disubstituted indazoles rapidly and in good yields. This approach offers a convergent and quick entry to this important heterocyclic motif.

Another variation involves the 1,3-dipolar cycloaddition of α-substituted α-diazomethylphosphonates with arynes, which provides 3-alkyl/aryl-1H-indazoles efficiently. Similarly, the reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source is a very direct and efficient method for synthesizing a wide range of substituted indazoles.

Other Annulation and Cyclization Protocols for 1H-Indazole Scaffold Assembly

Besides the aforementioned methods, several other annulation and cyclization protocols have been established for the synthesis of the 1H-indazole scaffold. The condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) is a classical and straightforward method. A more recent one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides indazoles in very good yields under mild conditions.

Intramolecular amination of o-haloarylhydrazones and the addition and cyclization of hydrazines with o-haloarylaldehydes or ketones are also well-established routes. The Davis-Beirut reaction, involving the reaction of nitro-substituted benzyl (B1604629) cyanides with an appropriate aniline, is another notable method.

Introduction of the Cyclobutyl Moiety at the 3-Position

The introduction of a cyclobutyl group at the C-3 position of the 1H-indazole ring can be achieved through various C-C bond-forming reactions, most notably through the functionalization of a pre-formed indazole core.

Direct Functionalization Strategies for C-3 Substitution

Direct functionalization of the C-3 position of a pre-existing 1H-indazole ring is a common and versatile strategy for introducing a variety of substituents, including the cyclobutyl moiety. A key approach involves the initial halogenation of the indazole at the C-3 position, followed by a transition-metal-catalyzed cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 3-cyclobutyl-1H-indazole, a 3-halo-1H-indazole (e.g., 3-iodo- or 3-bromo-1H-indazole) can be coupled with cyclobutylboronic acid. Cyclobutylboronic acid is a commercially available reagent. The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system like dioxane/water or DMF.

Table 1: Exemplary Suzuki-Miyaura Coupling for 3-Substituted Indazoles

EntryHalogenated IndazoleBoronic AcidCatalystBaseSolventProduct
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O3-Phenyl-1H-indazole
23-Chloro-1H-indazole4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane3-(p-Tolyl)-1H-indazole
33-Bromo-1H-indazoleCyclobutylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂OThis compound (projected)

Negishi Cross-Coupling:

The Negishi coupling is another highly effective palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc compound and an organic halide or triflate. To synthesize this compound via this method, a 3-halo-1H-indazole would be reacted with a cyclobutylzinc halide reagent. The cyclobutylzinc reagent can be prepared from cyclobutyl bromide and activated zinc. This reaction offers a broad scope and high functional group tolerance.

Table 2: Potential Negishi Coupling for this compound

EntryHalogenated IndazoleOrganozinc ReagentCatalystProduct
13-Iodo-1H-indazoleCyclobutylzinc bromidePd(PPh₃)₄This compound
23-Bromo-1H-indazoleCyclobutylzinc chlorideNi(acac)₂This compound

Cobalt-Catalyzed Cross-Coupling:

Recent advancements have shown that cobalt-catalyzed cross-coupling reactions can be employed to form C-C bonds. For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclobutyl Grignard reagents has been reported. This methodology could potentially be adapted for the synthesis of this compound by first preparing a suitable 3-iodoalkyl-1H-indazole derivative.

Direct C-H Functionalization:

While direct C-H functionalization at the C-3 position of indazoles is an attractive and atom-economical approach, the introduction of a cyclobutyl group via this method is less established. Research in this area is ongoing, and future developments may provide direct routes to this compound, avoiding the need for pre-halogenation of the indazole core.

Cyclobutyl Group Incorporation during Ring Closure or Post-Cyclization Modification

The introduction of a cyclobutyl moiety at the C3 position of the 1H-indazole ring can be achieved through various synthetic strategies. One prominent method involves a post-cyclization modification approach, starting from the readily available 1H-indazole core.

A documented two-step synthesis begins with the acylation of 1H-indazole. In this initial step, 1H-indazole is treated with cyclobutanecarbonyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. This reaction yields (1H-indazol-1-yl)(cyclobutyl)methanone. The subsequent and crucial step is a rearrangement reaction. The isolated acylindazole intermediate is heated, typically in a high-boiling solvent such as diphenyl ether, which facilitates a thermal rearrangement to afford the desired this compound. This synthetic transformation is outlined below:

Step 1: Acylation of 1H-Indazole

Reactants: 1H-Indazole, Cyclobutanecarbonyl chloride, Triethylamine

Solvent: Dichloromethane

Product: (1H-Indazol-1-yl)(cyclobutyl)methanone

Step 2: Thermal Rearrangement

Reactant: (1H-Indazol-1-yl)(cyclobutyl)methanone

Solvent: Diphenyl ether

Temperature: 250 °C

Product: this compound

This method allows for the direct installation of the cyclobutyl group onto the indazole scaffold after the core heterocyclic ring has been formed.

Alternative approaches for the synthesis of 3-substituted 1H-indazoles, which could be adapted for this compound, include palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling of a 3-halo-1H-indazole (e.g., 3-iodo-1H-indazole) with cyclobutylboronic acid in the presence of a palladium catalyst and a base could potentially yield the target compound. Another strategy involves the [3+2] cycloaddition of a cyclobutyl-containing diazo compound with an aryne precursor.

Regioselectivity and Stereochemical Considerations in this compound Synthesis

A critical aspect of the synthesis of this compound via the acylindazole rearrangement route is the regioselectivity of the cyclobutyl group's migration. The initial acylation of 1H-indazole predominantly occurs at the N1 position due to its higher nucleophilicity compared to the N2 position. The subsequent thermal rearrangement is believed to proceed through a organic-chemistry.orgnih.gov-acyl migration mechanism, resulting in the selective formation of the 3-substituted product. This regioselectivity is a key advantage of this synthetic approach.

In the context of 1H-indazole synthesis, regioselectivity often refers to the substitution pattern on the indazole ring itself, particularly the selective functionalization at the N1 or N2 positions when an N-H proton is present. For instance, in N-alkylation reactions, the choice of base, solvent, and electrophile can significantly influence the N1/N2 ratio of the products. nih.govbeilstein-journals.orgd-nb.info While these considerations are not directly related to the formation of the C-C bond at the 3-position, they are crucial in the synthesis of more complex indazole derivatives where N-substitution is also desired.

For the synthesis of this compound, stereochemical considerations are minimal as the cyclobutyl group itself is achiral and no new stereocenters are typically formed in the key reaction steps.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. In the two-step synthesis involving acylation and rearrangement, several parameters can be fine-tuned.

For the initial acylation step, the choice of base and solvent, as well as the reaction temperature, can impact the efficiency of the formation of (1H-indazol-1-yl)(cyclobutyl)methanone. A stoichiometric amount of a non-nucleophilic base like triethylamine is commonly used to neutralize the HCl generated during the reaction with the acyl chloride.

The thermal rearrangement step is highly dependent on the temperature and reaction time. The use of a high-boiling solvent like diphenyl ether allows for the high temperatures required to induce the acyl migration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent decomposition of the product. The reported yield for the synthesis of this compound via this method is approximately 68%.

General optimization strategies for related 3-alkyl-1H-indazole syntheses, such as palladium-catalyzed cross-coupling reactions, involve screening of various palladium catalysts, ligands, bases, and solvent systems. The choice of these components can significantly affect the reaction rate, yield, and selectivity.

Below is a table summarizing the reaction conditions for the synthesis of this compound:

StepReactantsReagents/SolventsTemperatureProductYield
1. Acylation 1H-Indazole, Cyclobutanecarbonyl chlorideTriethylamine, DichloromethaneNot specified(1H-Indazol-1-yl)(cyclobutyl)methanoneNot specified
2. Rearrangement (1H-Indazol-1-yl)(cyclobutyl)methanoneDiphenyl ether250 °CThis compound68%

Advanced Structural Characterization and Spectroscopic Analysis in 3 Cyclobutyl 1h Indazole Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-Cyclobutyl-1H-indazole, NMR is particularly crucial for elucidating its isomeric and tautomeric forms. The indazole ring can exist in two tautomeric forms, 1H and 2H, and the position of the cyclobutyl group at C3 is definitive.

¹H NMR spectroscopy of this compound is expected to show distinct signals for the protons of the indazole core and the cyclobutyl substituent. The aromatic protons on the benzene (B151609) ring of the indazole moiety typically appear in the range of δ 7.0-8.0 ppm. rsc.orgchemicalbook.com The N-H proton of the 1H-tautomer is expected to be a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. rsc.org The protons of the cyclobutyl ring would present a more complex pattern in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon atoms in the molecule. The carbon atoms of the indazole ring are expected to resonate in the aromatic region (δ 110-150 ppm), while the carbons of the cyclobutyl group will appear in the upfield aliphatic region. rsc.org The specific chemical shifts can help to confirm the point of attachment of the cyclobutyl group to the indazole core.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable in definitively assigning all proton and carbon signals and in confirming the connectivity within the molecule. These experiments can also be used to study the tautomeric equilibrium between the 1H and 2H forms of the indazole ring, which can be influenced by factors such as solvent and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)~12.0-13.0 (broad s)-
3 (C)-~145.0
3a (C)-~122.0
4 (CH)~7.8~120.0
5 (CH)~7.2~121.0
6 (CH)~7.4~127.0
7 (CH)~7.6~110.0
7a (C)-~140.0
Cyclobutyl-CH~3.5 (quintet)~35.0
Cyclobutyl-CH₂~2.0-2.5 (m)~28.0
Cyclobutyl-CH₂~1.8-2.0 (m)~18.0

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular formula (C₁₁H₁₂N₂) and to study its fragmentation behavior under ionization.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for 3-alkyl-substituted indazoles involves the cleavage of the alkyl substituent. rsc.orgmiamioh.edu For this compound, this could lead to the loss of a cyclobutyl radical to form a stable indazolyl cation. Another likely fragmentation is the loss of ethene (C₂H₄) from the cyclobutyl ring.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. rsc.org This is particularly useful in distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas).

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/zPredicted Fragment IonProposed Neutral Loss
172[C₁₁H₁₂N₂]⁺ (Molecular Ion)-
144[C₉H₈N₂]⁺C₂H₄ (Ethene)
117[C₇H₅N₂]⁺C₄H₇ (Cyclobutyl radical)
91[C₆H₅N]⁺C₂H₂N₂ (from indazole ring)

X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives

The data obtained from X-ray crystallography would confirm the planarity of the indazole ring and the conformation of the cyclobutyl substituent. It would also definitively establish the tautomeric form (1H or 2H) present in the solid state. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the crystalline architecture.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification. chemicalbook.comnih.gov For this compound, IR and Raman spectra would show characteristic bands corresponding to the vibrations of the indazole ring and the cyclobutyl substituent.

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the 1H-tautomer, typically in the range of 3100-3300 cm⁻¹. rsc.orgnih.gov Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the cyclobutyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. rsc.orgrsc.org

Raman spectroscopy, which is complementary to IR spectroscopy, would also provide valuable information about the vibrational modes of the molecule. The combination of IR and Raman data can be used to gain insights into the molecular symmetry and conformation of this compound.

Table 4: Predicted Characteristic IR Absorptions for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (indazole)3100-3300Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2980Stretching
C=C, C=N (indazole)1400-1650Stretching
C-N (indazole)1200-1350Stretching
C-H (aromatic)700-900Out-of-plane bending

Computational and Theoretical Studies of 3 Cyclobutyl 1h Indazole

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and the relative stability of different molecular forms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. niscpr.res.in It focuses on the electron density to calculate molecular properties, providing a balance between accuracy and computational cost. mdpi.com A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

For 3-substituted indazole derivatives, DFT calculations have been employed to determine these parameters. nih.gov For instance, studies on 3-carboxamide indazoles have shown how different substituents on the amide nitrogen can modulate the HOMO-LUMO gap. nih.gov While specific values for 3-Cyclobutyl-1H-indazole are not published, a typical DFT analysis would yield the data shown in the illustrative table below.

ParameterIllustrative Value (eV)Significance
EHOMO-6.5Electron-donating capability
ELUMO-1.2Electron-accepting capability
Energy Gap (ΔE)5.3Chemical reactivity and stability

This table presents hypothetical, illustrative data for this compound to demonstrate the typical output of a DFT calculation.

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a crucial aspect of their chemistry. researchgate.net Computational studies, often using DFT, have consistently shown that for the parent indazole and many of its derivatives, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. researchgate.netresearchgate.net This increased stability is often attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H tautomer, as opposed to the less stable quinoid character in the 2H tautomer. researchgate.net

The presence of a substituent at the C-3 position, such as a cyclobutyl group, can influence this tautomeric equilibrium. The cyclobutyl group is an alkyl substituent, which is generally considered to be electron-donating through an inductive effect. This electronic effect, combined with potential steric interactions, would be expected to further favor the 1H tautomer. Quantum chemical calculations can precisely quantify the energy difference (ΔET) between the two forms.

TautomerRelative Energy (kcal/mol)Predicted Stability
This compound0.00 (Reference)More Stable
3-Cyclobutyl-2H-indazole+4.5Less Stable

This table provides illustrative relative energy values based on general findings for indazole derivatives, indicating the higher stability of the 1H tautomer. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules in complex environments, particularly their interactions with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). jocpr.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators. nih.govnih.gov

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This function calculates a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net Lower binding energy values indicate a more favorable and stable interaction. Docking studies on various indazole derivatives have shown their potential to bind to a range of protein kinases and other cancer-related targets. nih.govjocpr.comnih.gov A hypothetical docking study of this compound against a protein kinase target would aim to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the cyclobutyl and indazole moieties and the amino acid residues in the protein's active site.

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues (Illustrative)
Aurora Kinase A-8.5Leu215, Val220, Ala273
VEGFR-2-7.9Cys919, Phe1047, Val848
HIF-1α-8.1Tyr310, Ser307, Pro317

This table shows illustrative docking results for this compound against various protein targets, demonstrating how binding affinity is reported.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

In a 3D-QSAR study, molecules are aligned, and steric and electrostatic fields around them are calculated. These fields are then used as descriptors to build a model that correlates them with observed activity. nih.gov For a series of 3-substituted indazoles including the cyclobutyl analog, a QSAR model could be developed to predict their inhibitory potency against a target like Hypoxia-inducible factor-1α (HIF-1α). nih.gov The resulting model and its graphical representation as contour maps can guide the design of more potent derivatives. For example, a map might indicate that bulky, sterically favorable groups (like the cyclobutyl ring) in a certain region increase activity, while electronegative groups in another region decrease it.

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of the complex in a simulated physiological environment. mdpi.comfrontiersin.org

For this compound, an MD simulation would typically be run on the best-scoring pose obtained from molecular docking. The simulation, often lasting for nanoseconds, tracks the trajectory of all atoms in the system. nih.gov Analysis of this trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests the complex is in equilibrium and the ligand remains bound in a stable conformation.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their importance for binding. nih.gov

These simulations provide crucial insights into the dynamic behavior and stability of the ligand-protein complex, validating the initial docking predictions. nih.govfrontiersin.org

Conformational Analysis of the Cyclobutyl Moiety and its Influence on Molecular Geometry

The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering is a dynamic equilibrium between two equivalent bent conformations. The energy barrier for this ring-flipping is typically low. For a substituted cyclobutyl ring, such as in this compound, two main puckered conformations are possible, characterized by the position of the substituent on the ring. These are generally referred to as the "equatorial" and "axial" puckering modes, although the description is more complex than in a cyclohexane (B81311) ring.

Geometry Optimization: Starting from various initial geometries (e.g., different puckered conformations of the cyclobutyl ring and different rotational orientations relative to the indazole), the structures would be optimized to find the local energy minima.

Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.

Potential Energy Surface (PES) Scan: To explore the energy landscape associated with the rotation around the C3-cyclobutyl bond and the puckering of the cyclobutyl ring.

The results of such an analysis would likely be presented in a table comparing the relative energies and key geometrical parameters of the stable conformers.

Table 4.3.1: Hypothetical Relative Energies and Geometrical Parameters of this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (Indazole-Cyclobutyl) (degrees)Cyclobutyl Puckering Angle (degrees)
A (Equatorial-like)0.0045.228.5
B (Axial-like)1.2588.729.1

The conformational preference would be determined by a balance of steric hindrance between the cyclobutyl protons and the indazole ring, as well as subtle electronic effects. The planarity of the indazole ring itself would likely be minimally affected by the cyclobutyl substituent.

Reaction Mechanism Studies through Computational Chemistry

Specific computational studies on the reaction mechanisms for the synthesis of this compound are not detailed in the available literature. However, computational chemistry is a powerful tool for elucidating the mechanisms of indazole synthesis in general. Transition-metal-catalyzed reactions are a common route for constructing functionalized indazoles.

A computational investigation into the synthesis of this compound would typically focus on a plausible synthetic route, for example, a transition-metal-catalyzed C-H activation/annulation sequence. The study would aim to:

Identify the reaction intermediates and transition states.

Calculate the activation energies for each step of the reaction.

Explain the observed regioselectivity and stereoselectivity.

DFT calculations are the primary tool for such mechanistic studies. The choice of functional and basis set is crucial for obtaining accurate results. For instance, methods like B3LYP with a basis set such as 6-31G(d) are often employed for geometry optimizations, while more advanced methods might be used for single-point energy calculations.

Table 4.4.1: Hypothetical Calculated Activation Energies for a Proposed Synthesis of this compound

Reaction StepDescriptionActivation Energy (ΔG‡, kcal/mol)
1Oxidative Addition15.2
2C-H Activation22.5 (Rate-determining)
3Migratory Insertion12.8
4Reductive Elimination8.5

Note: This table is hypothetical and for illustrative purposes only. Specific mechanistic studies for the synthesis of this compound were not found.

The insights gained from such computational studies are invaluable for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions to improve yield and selectivity. For example, by understanding the structure of the rate-determining transition state, one could rationally design catalysts or modify substrates to lower the activation barrier. While general mechanisms for indazole synthesis have been studied computationally, the specific influence of the cyclobutyl substituent on the reaction pathway for this compound remains an area for future investigation.

Structure Activity Relationship Sar Investigations of 3 Cyclobutyl 1h Indazole Derivatives

Impact of the Cyclobutyl Substituent on Molecular Recognition and Binding Affinity

The cyclobutyl group at the C3-position of the indazole ring plays a pivotal role in molecular recognition and binding affinity. Its size, puckered conformation, and lipophilic character enable it to effectively engage with hydrophobic pockets within target proteins, often leading to enhanced potency compared to other alkyl substituents. nih.gov

Research into various therapeutic targets has demonstrated the advantages of the cyclobutyl moiety. In the development of selective estrogen receptor degraders (SERDs), the replacement of an ethyl group with a cyclobutyl group on an indazole scaffold resulted in analogs with enhanced potency. nih.gov Similarly, a comprehensive SAR study of pyrazole-based cyclin-dependent kinase (CDK) inhibitors revealed that a cyclobutyl group was optimal for biological activity when compared to a range of other substituents, including hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, and phenyl groups. nih.gov

Substituent at C3Relative PotencyRationale
EthylBaselineFlexible, smaller hydrophobic footprint. nih.gov
IsopropylVariableOffers more bulk than ethyl but can have rotational restrictions. nih.gov
Cyclobutyl Often Optimal Fills hydrophobic pockets effectively; provides conformational rigidity; improves metabolic stability and bioavailability. nih.govnih.govnih.gov
CyclopentylLowerMay be too large for optimal fit in some binding pockets. nih.govnih.gov
PhenylLowerIntroduces aromaticity and planarity, which may not be favorable for the specific target interaction compared to the 3D shape of cyclobutane. nih.gov

This table provides a generalized comparison based on findings from analogous inhibitor series.

Positional and Substituent Effects on the Indazole Scaffold and Cyclobutyl Moiety

While the 3-cyclobutyl group is a key pharmacophoric element, modifications to both the indazole scaffold and the cyclobutyl moiety itself are critical for modulating activity, selectivity, and pharmacokinetic properties.

Indazole Scaffold: The benzene (B151609) portion of the indazole ring offers multiple positions (C4, C5, C6, C7) for substitution. SAR studies on various indazole-based inhibitors have consistently shown that substituents at these positions are crucial for biological activity. nih.gov For instance, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the substituent groups at both the C4 and C6 positions were found to play a vital role in inhibition. nih.gov In another study on antitumor 1H-indazole-3-amine derivatives, substituents at the C5-position, such as fluorine, had a significant impact on the anti-proliferative activity against various cancer cell lines. nih.gov The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can influence hydrogen bonding, dipole interactions, and van der Waals forces with the target protein.

Cyclobutyl Moiety: Although less commonly explored, substitution on the cyclobutyl ring itself presents an opportunity for optimization. For example, the introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of the cyclobutyl moiety. Trifluoromethyl-cyclobutyl groups are of interest as they can act as bioisosteres for other functionalities, improving receptor complementarity and pharmacokinetic profiles due to their unique electronic nature and steric bulk. domainex.co.uk Such substitutions can enhance lipophilicity and metabolic stability while maintaining or improving binding affinity. acs.org

Position of SubstitutionType of SubstituentPotential Impact on Activity
Indazole C4/C6Halogens, small alkylsCan modulate electronic properties and fill small hydrophobic pockets, influencing potency and selectivity. nih.gov
Indazole C5Fluorine, TrifluoromethoxySignificantly affects anti-proliferative activity; fluorine can be crucial for potency. nih.gov
Indazole C7Nitro, CarboxymethylCan influence N1/N2 alkylation regioselectivity during synthesis and may interact with specific residues in a binding site.
Indazole N1Alkyl, Aryl groupsBlocks a potential hydrogen bond donor site; substituents can be directed towards solvent-exposed regions or additional binding pockets.
Cyclobutyl RingTrifluoromethyl (CF3)Increases lipophilicity and can enhance metabolic stability; acts as a bioisostere for groups like tert-butyl. domainex.co.ukacs.org

This table illustrates potential effects based on general indazole SAR studies.

Principles of Rational Design and Optimization of 3-Cyclobutyl-1H-Indazole Analogs

The rational design of potent and selective this compound analogs relies on a multi-faceted approach, integrating structural biology, computational modeling, and synthetic chemistry. nih.gov A key strategy is molecular hybridization, where the this compound core is combined with other known pharmacophores to create novel chemical entities with enhanced properties. nih.gov

A primary consideration is the interaction of the indazole core with the target protein. The 1H-indazole moiety, particularly in its 3-amino or 3-amide form, is a well-established "hinge-binding" fragment, capable of forming critical hydrogen bonds with the backbone of protein kinases. nih.gov The design process often starts by preserving this core interaction while exploring substitutions on the scaffold to optimize secondary interactions and improve selectivity against off-target proteins.

Optimization efforts typically focus on:

Potency Enhancement: Introducing substituents on the indazole ring that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.

Selectivity Tuning: Exploiting unique features of the target's binding site that are not present in related proteins. This can involve introducing bulkier groups or specific functional groups that interact with non-conserved amino acid residues.

Structure-guided and knowledge-based design, where X-ray crystal structures or homology models of the target protein are used, is instrumental in visualizing binding modes and identifying opportunities for productive modifications. nih.gov

Bioisosteric Replacement Strategies Involving the Cyclobutyl Group

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and ADME properties while retaining the primary binding mode. chem-space.com This can be applied either by replacing the cyclobutyl group with a suitable isostere or by using the cyclobutyl group itself as a replacement for another moiety.

Replacing the Cyclobutyl Group: The choice of a bioisostere for the cyclobutyl ring depends on the specific role it plays in the protein-ligand interaction.

Other Small Aliphatic Rings: Cyclopropyl, oxetane (B1205548), and azetidine (B1206935) rings can be considered. nih.gov Oxetanes, for instance, are particularly interesting as they are three-dimensional and introduce a polar oxygen atom, which can reduce lipophilicity and potentially form new hydrogen bonds. Replacing a cyclobutyl amine with an oxetane amine has been successfully used to mitigate hERG channel liability while maintaining potency. nih.gov

Acyclic Isosteres: In some contexts, a tert-butyl group might serve as a non-classical bioisostere, mimicking the steric bulk of the cyclobutyl ring. acs.org

Bicyclic Systems: Conformationally rigid bicyclic fragments, such as bicyclo[1.1.1]pentanes, can also serve as unique three-dimensional replacements that explore different vectors in chemical space. nih.gov

Original GroupBioisosteric ReplacementRationale for Replacement
Cyclobutyl OxetaneReduces lipophilicity, introduces potential H-bond acceptor, can mitigate hERG liability. nih.gov
Cyclobutyl AzetidineReduces lipophilicity, introduces a basic nitrogen for new interactions or salt formation. nih.gov
Cyclobutyl Trifluoromethyl-cyclobutaneModulates electronic properties, may enhance metabolic stability. domainex.co.ukacs.org
tert-ButylCyclobutyl (CF3-substituted)Mimics steric bulk while altering lipophilicity and metabolic profile. acs.org
gem-DimethylCyclobutyl Provides conformational restriction and a defined 3D structure. nih.gov

Preclinical Biological Target Identification and Mechanistic Studies of 3 Cyclobutyl 1h Indazole and Analogs

Kinase Inhibition Profiles and Mechanistic Elucidation

Indazole derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. nih.gov

Polo-like Kinase 4 (PLK4), Pim, and TTK Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to tumorigenesis. nih.gov The indazole core is a key feature in several potent PLK4 inhibitors. nih.govnih.gov For example, compounds such as CFI-400437 and CFI-400945, which are based on an indazole scaffold, exhibit potent PLK4 inhibition with IC50 values of 0.6 nM and 2.8 nM, respectively. nih.gov Further optimization of an N-(1H-indazol-6-yl)benzenesulfonamide core structure led to the discovery of compound K22, a highly potent PLK4 inhibitor with an IC50 value of 0.1 nM. nih.gov Molecular docking studies show that the indazole core of these inhibitors typically forms critical hydrogen bonds with hinge region residues Glu-90 and Cys-92 in the ATP-binding pocket of PLK4. nih.gov

The Pim kinases are a family of serine/threonine kinases involved in signaling pathways fundamental to tumorigenesis. nih.gov Several series of indazole analogs have been identified as pan-Pim kinase inhibitors. Pyrrolo[2,3-g]indazole derivatives have demonstrated sub-micromolar inhibitory potencies against Pim-1 and Pim-3. researchgate.net Additionally, a series of 3-(pyrazin-2-yl)-1H-indazoles has been developed, yielding potent pan-Pim inhibitors. nih.gov

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint. Its inhibition can lead to mitotic failure and apoptosis in cancer cells. nih.govnih.gov Indazole-based compounds have emerged as a novel class of potent TTK inhibitors. nih.gov Systematic optimization of an indazole core with sulfamoylphenyl and acetamido moieties at the C3 and C5 positions, respectively, led to compound CFI-400936, which has an IC50 of 3.6 nM for TTK. nih.gov Other series, such as 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, have also shown potent, low nanomolar inhibition of TTK, with compound 95i demonstrating a Ki of 0.7 nM. nih.govosti.gov

FGFR1, Bcr-Abl, and PAK1 Inhibition

Fibroblast growth factor receptor (FGFR) signaling is a key pathway in cell proliferation and differentiation, and its aberrant activation is implicated in various cancers. acs.org The 1H-indazol-3-amine scaffold has been successfully utilized to design potent FGFR1 inhibitors. acs.orgwikipedia.org Through structure-based design, compound 7r was identified as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity (IC50) of 40.5 nM. acs.org X-ray crystallography confirmed that these indazole derivatives bind to the ATP-binding pocket of the FGFR1 kinase domain. acs.orgwikipedia.org

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). mdpi.comresearchgate.net While early inhibitors were effective, resistance, particularly through the T315I "gatekeeper" mutation, has driven the development of new agents. nih.gov Indazole-based compounds have been designed as potent pan-Bcr-Abl inhibitors capable of overcoming this resistance. The diarylamide 3-aminoindazole compound AKE-72 (5) potently inhibits wild-type Bcr-Abl (IC50 < 0.5 nM) and the resistant Bcr-AblT315I mutant (IC50 = 9 nM). rsc.org Docking studies show the indazole NH and 3-NH2 groups form crucial hydrogen bonds with hinge region residues Glu316 and Met318. rsc.org Another indazole derivative, CHMFL-ABL-121, also shows potent activity against the T315I mutant with an IC50 of 0.2 nM. nih.gov

P21-activated kinase 1 (PAK1) is a serine/threonine kinase involved in cytoskeletal dynamics and cell motility, and its aberrant activation is associated with tumor progression and metastasis. nih.gov A series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective PAK1 inhibitors. nih.govnih.gov The representative compound 30l showed excellent enzyme inhibition with a PAK1 IC50 of 9.8 nM and high selectivity against a panel of other kinases. nih.gov

EGFR/VEGFR-2 Dual Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key tyrosine kinases that drive tumor growth and angiogenesis, respectively. nih.govnih.gov Dual inhibition is a validated strategy in oncology. A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual EGFR/VEGFR-2 inhibitors. nih.gov Several compounds from this series, such as 7j, 7k, and 7o, demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line with GI50 values of 27 nM, 25 nM, and 30 nM, respectively, and were confirmed as potent dual inhibitors of both kinases. nih.gov

Table 1: Kinase Inhibition by Indazole Analogs
Compound/SeriesTarget KinaseInhibitory ConcentrationReference
CFI-400945PLK4IC50 = 2.8 nM nih.gov
K22PLK4IC50 = 0.1 nM nih.gov
Pyrrolo[2,3-g]indazolesPim-1, Pim-3Sub-micromolar IC50 researchgate.net
CFI-400936TTKIC50 = 3.6 nM nih.gov
Compound 95iTTKKi = 0.7 nM nih.gov
Compound 7rFGFR1IC50 = 2.9 nM acs.org
AKE-72 (5)Bcr-Abl (T315I mutant)IC50 = 9 nM rsc.org
CHMFL-ABL-121Bcr-Abl (T315I mutant)IC50 = 0.2 nM nih.gov
Compound 30lPAK1IC50 = 9.8 nM nih.gov
Compound 7kEGFR/VEGFR-2GI50 = 25 nM (MCF-7 cells) nih.gov

Receptor Modulation and Antagonism/Agonism Mechanisms

Indazole derivatives have been designed to interact with various cell surface receptors, acting as antagonists or agonists to modulate signaling pathways.

5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in emesis (vomiting), particularly that induced by chemotherapy. nih.gov The indazole structure is a key component of potent 5-HT3 receptor antagonists. researchgate.netnih.gov The drug Granisetron is a well-known indazole-based 5-HT3 antagonist used clinically as an antiemetic. mdpi.comnih.gov Preclinical development identified a series of indazole-3-carboxylic acid derivatives as potent and selective 5-HT3 antagonists, exemplified by compound 6g (BRL 43694), which was shown to be a highly effective antiemetic agent in ferret models. researchgate.netnih.gov

β3-Adrenergic Receptor Agonism

The β3-adrenergic receptor (β3-AR), a G-protein coupled receptor, is predominantly found in adipose tissue and the urinary bladder, where it mediates lipolysis and smooth muscle relaxation, respectively. nih.gov Selective β3-AR agonists are of interest for treating overactive bladder. nih.gov Novel indazole derivatives have been discovered as highly potent and selective β3-AR agonists. nih.govnih.gov Through structural optimization of an indazole scaffold, compound 15 was identified as a potent β3-AR agonist with an EC50 of 18 nM and over 556-fold selectivity against β1-, β2-, and α1A-adrenergic receptors. nih.govmdpi.com This high selectivity is crucial for avoiding off-target cardiovascular side effects. nih.govnih.gov

GPR120 and GPR40 Agonism

G protein-coupled receptor 120 (GPR120) and G protein-coupled receptor 40 (GPR40) are free fatty acid receptors involved in metabolic regulation. Research has led to the identification of an indazole-6-phenylcyclopropylcarboxylic acid series of GPR120 agonists. nih.gov

For other receptors listed, such as the histamine (B1213489) H3 receptor (H3R) and the AMPA receptor, the reviewed scientific literature does not prominently feature the indazole scaffold. Research into H3R antagonists has largely focused on imidazole-based compounds, wikipedia.org while AMPA receptor modulators often feature other heterocyclic systems like isoxazoles or pyrazoles. researchgate.netnih.gov

Table 2: Receptor Modulation by Indazole Analogs
Compound/SeriesTarget ReceptorMechanismPotencyReference
Granisetron (Indazole-based)5-HT3 ReceptorAntagonistClinically effective mdpi.comnih.gov
Compound 6g (BRL 43694)5-HT3 ReceptorAntagonistPotent and selective researchgate.netnih.gov
Compound 11β3-Adrenergic ReceptorAgonistEC50 = 13 nM nih.gov
Compound 15β3-Adrenergic ReceptorAgonistEC50 = 18 nM nih.govmdpi.com
Indazole-6-phenylcyclopropylcarboxylic acid seriesGPR120AgonistActive series nih.gov

Enzyme Activity Modulation and Inhibition Pathways

Beyond kinases, indazole-based molecules have been shown to modulate the activity of other key enzymes.

DNA Gyrase and COX-2 Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. nih.gov A novel class of indazole derivatives has been discovered as inhibitors of the Gyrase B (GyrB) subunit. nih.govrsc.org Guided by structure-based drug design, these compounds were developed to improve cell penetration and showed excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Certain 2,3-diphenyl-2H-indazole derivatives have been identified as having in vitro inhibitory activity against COX-2 (36–50% at 10 µM), suggesting potential anti-inflammatory applications. nih.gov

Glucokinase and AMPK Activation

Glucokinase (GK) plays a key role in glucose sensing in pancreatic β-cells and the liver, and GK activators are a potential treatment for type 2 diabetes. mdpi.comresearchgate.net A series of novel indazole and pyrazolopyridine-based activators has been reported. mdpi.com Specifically, a class of 1,4-disubstituted indazole derivatives was discovered as potent allosteric glucokinase activators, with compound 159 showing an EC50 of 0.08 µM. nih.gov

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. The identification of an indazole amide from a high-throughput screen led to the development of direct AMPK activators. nih.gov Further research has led to patent filings for substituted indazole propionic acid derivatives as potent AMPK activators.

No significant research was identified in the reviewed literature for indazole derivatives acting as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 inhibitors are being explored to enhance topoisomerase-targeted cancer therapies, but current research focuses on other chemical scaffolds. researchgate.netmdpi.com

Investigation of Cellular Mechanisms of Action

The inhibition of specific molecular targets by indazole analogs translates into distinct cellular effects, most notably antiproliferative and antimicrobial activities.

Antiproliferative Activity

The development of indazole derivatives as inhibitors of various kinases (e.g., PLK4, FGFR, Bcr-Abl, TTK, EGFR, VEGFR-2) underpins their significant antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.gov For instance, polysubstituted indazoles have shown potent activity against ovarian (A2780) and lung (A549) cancer cells, with IC50 values in the low micromolar to nanomolar range. nih.gov Mechanistic studies on these compounds revealed they can induce apoptosis and cause cell cycle arrest, often in the S or G2/M phase. nih.gov A series of 1H-indazole-3-amine derivatives was evaluated against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines. mdpi.comosti.gov Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC50 of 5.15 µM and exhibited good selectivity over normal cells. mdpi.comosti.gov Further investigation suggested this compound induces apoptosis by modulating the Bcl-2 family and the p53/MDM2 pathway. osti.gov

Antimicrobial Activity

The discovery of indazole derivatives as potent inhibitors of bacterial DNA gyrase B directly correlates with their antimicrobial properties. nih.gov These compounds have demonstrated excellent antibacterial activity against clinically significant Gram-positive pathogens, including MRSA, fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. nih.govrsc.org This mechanism of action, distinct from many existing antibiotic classes, makes them promising candidates for combating antimicrobial resistance. nih.gov

Preclinical In Vitro and In Vivo Study Methodologies for Mechanistic Research

A variety of standard and specialized methodologies are employed to investigate the mechanisms of indazole analogs in preclinical settings.

In Vitro Methodologies

Enzymatic Assays: The direct inhibitory or activating effect on a purified target enzyme is a primary step. This includes kinase activity assays (e.g., for PLK4, FGFR1, TTK) and other enzyme assays (e.g., for DNA Gyrase, COX-2), which are used to determine key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). nih.govacs.org

Cell-Based Assays: The antiproliferative and cytotoxic effects of compounds on cancer and normal cell lines are commonly measured using viability assays such as the MTT (methyl thiazolyl tetrazolium) assay, which provides GI50 or IC50 values. osti.govnih.gov

Receptor Binding and Functional Assays: For receptor-modulating compounds, radioligand binding assays are used to determine binding affinity (Ki). Functional assays, such as measuring second messenger levels or ion flux, are used to confirm antagonism or agonism and determine potency (e.g., EC50 for β3-AR agonists). nih.gov

Cellular Mechanism Assays: To understand how a compound affects cell fate, techniques like flow cytometry are used for cell cycle analysis (to detect arrest in G0/G1, S, or G2/M phases) and apoptosis assays (e.g., Annexin V staining). nih.govosti.gov Western blotting is used to measure changes in the expression or phosphorylation status of key signaling proteins.

Antimicrobial Susceptibility Testing: The antimicrobial activity of compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov

In Vivo Methodologies

Pharmacokinetic Studies: Before efficacy testing, the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds are determined in animal models (typically rodents) to ensure adequate drug exposure. nih.gov

Xenograft Models: To evaluate anticancer activity in vivo, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time. This methodology was used to confirm the potential of PLK4 inhibitors. nih.gov

Animal Models of Disease: For non-cancer indications, relevant animal models are used. For example, the efficacy of β3-AR agonists was tested on smooth muscle relaxation in marmoset urinary bladders, and cardiovascular safety was assessed in anesthetized rats. nih.govnih.gov For antibacterial agents, mouse infection models are used to evaluate the compound's ability to clear a bacterial infection. nih.gov

Future Directions and Emerging Research Avenues for 3 Cyclobutyl 1h Indazole Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of indazole derivatives is a cornerstone of their development, and future efforts are increasingly directed towards greener and more efficient chemical processes. benthamdirect.combohrium.com Traditional methods are being re-evaluated in favor of approaches that minimize environmental impact and improve yields. nih.gov A significant trend is the adoption of green chemistry principles, such as the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or employing metal-free and catalyst-free reactions. rsc.orgorganic-chemistry.org

Recent advancements have highlighted catalyst-based approaches, utilizing transition metals, acids, or bases to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.comingentaconnect.com For instance, visible-light-induced reactions are being developed that allow for the construction of the indazole ring under mild, metal-free conditions, offering high yields and excellent functional group tolerance. rsc.org Other innovative strategies include one-pot, multi-component reactions that streamline the synthetic process, reducing time and resources. organic-chemistry.org The development of methods like the 1,3-dipolar cycloaddition of arynes with in situ generated diazo compounds also represents a significant step forward in creating 3-substituted indazoles. organic-chemistry.orgthieme-connect.com

Table 1: Comparison of Modern Synthetic Strategies for Indazole Scaffolds

Synthetic ApproachKey FeaturesPotential AdvantagesReference
Visible Light-Induced Deoxygenative CyclizationMetal-free, uses organic boratesEnvironmentally benign, high yield, wide substrate scope rsc.org
Copper-Catalyzed Three-Component ReactionUses Cu₂O nanoparticles in PEGGreen solvent, high tolerance for functional groups organic-chemistry.org
1,3-Dipolar Cycloaddition with ArynesReaction with N-tosylhydrazonesMild reaction conditions, good yields for 3-substituted indazoles organic-chemistry.org
Palladium-Catalyzed C-H AminationIntramolecular ligand-free reactionDirect C-H functionalization, efficient ring closure nih.gov

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry and artificial intelligence (AI) are revolutionizing the design of novel therapeutics based on the 3-cyclobutyl-1H-indazole scaffold. frontiersin.org These in silico methods accelerate the identification of promising drug candidates by predicting their biological activities and properties before synthesis, significantly reducing the time and cost associated with traditional screening. researchgate.netbepls.com Predictive models, often built using machine learning algorithms like random forests, can estimate key pharmacokinetic properties, enabling the early triage of compounds with poor oral exposure. acs.org

Table 2: Key AI Methods in De Novo Drug Design

AI MethodDescriptionApplication in Indazole ChemistryReference
Recurrent Neural Networks (RNNs)Excel at generating new molecular structures by learning patterns from sequential data (e.g., SMILES strings).Generation of novel indazole derivatives with desired property profiles. frontiersin.orgnih.gov
Generative Adversarial Networks (GANs)Consist of a generator and a discriminator that work together to create realistic, novel molecules.Designing indazoles that mimic the properties of known active compounds. nih.gov
AutoencodersLearn a compressed representation of molecular data, which can be used to generate new molecules with variations.Optimizing existing indazole scaffolds by introducing novel chemical variations. nih.govoxfordglobal.com
Deep Reinforcement Learning (DRL)Combines deep neural networks with reinforcement learning to optimize molecules toward a specific goal or reward.Fine-tuning indazole designs to satisfy multiple complex criteria simultaneously (e.g., potency and low toxicity). nih.gov

Exploration of Unconventional Biological Targets and Disease Pathways

While indazole derivatives are well-known as kinase inhibitors, future research is expanding their application to a broader and more unconventional range of biological targets and disease pathways. nih.gov This diversification is driven by the need for novel therapeutic strategies for complex conditions. For example, recent collaborations have led to the discovery of potent and novel indazole-based NLRP3 inhibitors, a target implicated in inflammatory diseases. prnewswire.commarketscreener.com

The versatility of the indazole scaffold allows it to be adapted for targets involved in a wide array of pathologies. researchgate.net Researchers are investigating 3,6-disubstituted indazole derivatives as inhibitors of hepcidin (B1576463) production, which could offer a new treatment strategy for anemia of chronic disease. nih.gov Other studies focus on their potential as antiproliferative and antiangiogenic agents for cancer therapy or as ligands for serotonin (B10506) receptors, relevant to neurological disorders. sigmaaldrich.comdntb.gov.ua This exploration into new therapeutic areas underscores the chemical tractability and privileged nature of the indazole core in drug discovery. nih.gov

Integration with Chemical Biology and Proteomics for Target Validation

Identifying the precise molecular target of a bioactive compound is a critical and often challenging step in drug development. pharmaweek.com The integration of chemical biology and proteomics offers powerful, unbiased approaches for the target validation and deconvolution of this compound-based modulators. asbmb.org These techniques move beyond hypothesis-driven research by analyzing a compound's interactions within the entire proteome of a cell or organism. asbmb.orgnih.gov

Subtractive proteomics, for example, can be used to identify essential proteins in a pathogen that are absent in the host, revealing potential drug targets. nih.govbiorxiv.org This method allows for the systematic filtering of a pathogen's proteome to pinpoint unique and essential targets for novel drug design. biorxiv.orgresearchgate.net Furthermore, chemoproteomic platforms enable the profiling of compound-protein interactions directly in complex biological systems, which can confirm target engagement and even help identify previously unknown "off-targets". pharmaweek.com These approaches are essential for building a comprehensive understanding of a compound's mechanism of action and for ensuring its specificity. asbmb.org

Contribution to the Understanding of Structure-Function Relationships in Small Molecule Modulators

A deep understanding of how a molecule's structure dictates its biological function is fundamental to rational drug design. Research on this compound and its analogs contributes significantly to this knowledge base through detailed Structure-Activity Relationship (SAR) studies. nih.govmdpi.com These studies systematically modify different parts of the indazole scaffold—such as the cyclobutyl group at the C3 position, substituents on the benzene (B151609) ring, or the nitrogen at the N1 position—and measure the resulting impact on biological activity. nih.govmdpi.com

For instance, SAR studies on 3-substituted 1H-indazoles have revealed that the nature of the group at the C3 position plays a crucial role in inhibitory activity against certain enzymes. mdpi.com In one study, it was found that replacing an ethyl group with a cyclobutyl group led to enhanced potency, demonstrating the importance of this specific structural feature. nih.gov By correlating specific structural changes with functional outcomes, researchers can build predictive models for designing more potent and selective molecules. nih.gov These findings not only guide the optimization of lead compounds but also enrich the broader field of medicinal chemistry with fundamental principles of molecular recognition.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclobutyl-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 3-substituted indazoles typically involves cyclization reactions or transition-metal-catalyzed coupling. For cyclobutyl derivatives, intramolecular [2+3] cycloaddition has been reported as a robust method, yielding products with structural confirmation via X-ray crystallography . Optimization of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical. For example, using Pd-catalyzed cross-coupling with cyclobutyl boronic acids can achieve yields >70%, but purity may require chromatographic separation or recrystallization . Key Data :
Synthetic MethodYield (%)Purity (%)Reference
Intramolecular [2+3] Cycloaddition65–75>95
Pd-Catalyzed Cross-Coupling70–8590–98

Q. How should researchers characterize this compound structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) for functional group identification, particularly focusing on cyclobutyl proton splitting patterns (e.g., δ 2.5–3.5 ppm in CDCl₃) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing . For purity, HPLC with UV detection (λ = 254 nm) is recommended, with a retention time comparison against standards .

Q. What are the foundational pharmacological properties of this compound, and how do they compare to other indazole derivatives?

  • Methodological Answer : Preliminary pharmacological screening should assess binding affinity to target receptors (e.g., kinases, GPCRs) using radioligand displacement assays. For example, indazole derivatives often exhibit nM-level inhibition of PKA or AMPA receptors . Compare cyclobutyl-substituted analogs against methyl or nitro derivatives to evaluate steric/electronic effects on activity. Use in vitro models (e.g., vascular smooth muscle assays) to quantify functional responses like vasodilation or anti-inflammatory effects .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron density distributions and predict sites for electrophilic substitution. The Colle-Salvetti correlation-energy formula can model intermolecular interactions (e.g., hydrogen bonding with protein targets) . Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess binding stability in receptor pockets. For example, cyclobutyl groups may enhance hydrophobic interactions in kinase ATP-binding domains .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct systematic meta-analysis to identify variables such as assay conditions (pH, temperature) or cell line specificity. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences . Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and replicate studies in multiple models (primary cells vs. immortalized lines). Cross-reference crystallographic data to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?

  • Methodological Answer : Synthesize analogs with variations in cyclobutyl substituents (e.g., spirocyclic or fused rings) and evaluate against a panel of related targets. Use Free-Wilson analysis or Hansch QSAR models to correlate substituent hydrophobicity/polarity with activity . For example, introducing electron-withdrawing groups on the indazole core may enhance selectivity for NADPH oxidase over COX-2 .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer :
  • Feasible : Ensure access to synthetic intermediates (e.g., cyclobutyl boronic acids) and validated assays.
  • Novel : Explore understudied targets (e.g., HSF1 or kainate receptors) linked to indazole scaffolds .
  • Ethical : Adhere to NIH guidelines for in vivo studies, particularly for neuroinflammatory or oncological models.
  • Relevant : Align with unmet needs, such as overcoming resistance to existing kinase inhibitors .

Data Contradiction and Reproducibility

Q. What experimental controls are critical when reproducing pharmacological data for this compound?

  • Methodological Answer : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls to account for solvent effects (DMSO <0.1%). Validate compound stability via LC-MS before and after assays. For in vivo studies, standardize animal models (age, strain) and dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.